

Application Notes: **K145**, a Selective Sphingosine Kinase-2 Inhibitor

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: K145

Cat. No.: B560086

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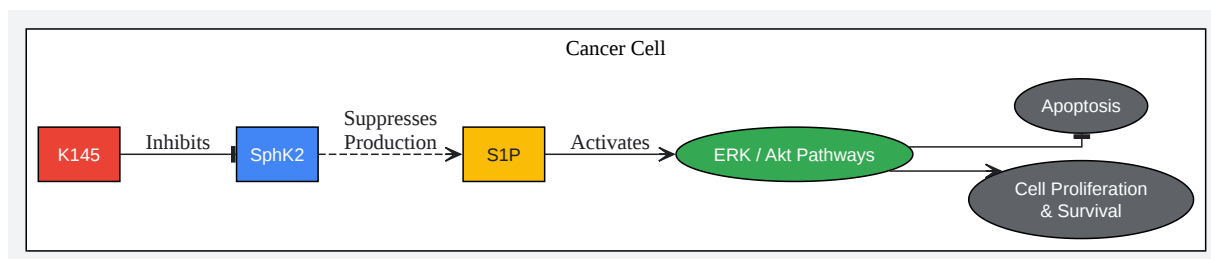
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Introduction

K145 is a potent and selective, substrate-competitive inhibitor of Sphingosine Kinase-2 (SphK2), a critical enzyme in the sphingolipid signaling pathway.[1][2] SphK2 catalyzes the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a signaling lipid involved in numerous cellular processes, including proliferation, survival, and migration. Dysregulation of the SphK/S1P axis is a hallmark of various cancers, making SphK2 a compelling target for therapeutic development. **K145** has demonstrated anti-proliferative and pro-apoptotic effects in cancer cell lines, suggesting its potential as a lead compound for anticancer agent development.[1][3]

Mechanism of Action

K145 exerts its anticancer effects by selectively inhibiting the enzymatic activity of SphK2.[2][4] This inhibition leads to a decrease in intracellular levels of the pro-survival lipid S1P. The reduction in S1P signaling subsequently attenuates downstream pro-survival pathways, notably the ERK and Akt signaling cascades.[1] By disrupting these pathways, **K145** can suppress cell growth and induce programmed cell death (apoptosis) in cancer cells. **K145** is reported to be inactive against SphK1 and other protein kinases, highlighting its selectivity.[4]



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Caption: **K145** inhibits SphK2, leading to reduced S1P levels and downstream suppression of pro-survival ERK/Akt pathways.

Summary of Efficacy Data

The following table summarizes the reported inhibitory concentrations of **K145**. Researchers should note that the optimal concentration is cell-line dependent and must be determined empirically.

Compound	Target / Cell Line	Assay Type	IC50 / Effective Concentration	Reference
K145	SphK2 (enzyme)	Biochemical Assay	4.3 μ M	[2]
K145	U937 (Leukemia)	Cell Growth Assay	Significant inhibition noted	[1]
K145	JC (Murine Breast)	Tumor Growth (in vivo)	Significant inhibition noted	[1]

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Cell Viability Assay

This protocol provides a method to determine the half-maximal inhibitory concentration (IC50) of **K145** in a cancer cell line of interest using a standard MTT assay.

Materials:

- **K145** compound
- Cancer cell line of interest
- Complete cell culture medium
- 96-well flat-bottom plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]
- Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[6]
- Phosphate-Buffered Saline (PBS)
- Multichannel pipette
- Microplate reader (absorbance at 570 nm)

Procedure:

- **Cell Seeding:** Trypsinize and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 μ L of complete medium. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
- **Compound Preparation:** Prepare a 10 mM stock solution of **K145** in DMSO.[2] Create a series of 2x working concentrations by serially diluting the stock solution in serum-free medium. A suggested starting range is 200 μ M down to ~0.1 μ M. Include a vehicle control (DMSO) at the same final concentration as the highest **K145** treatment.
- **Cell Treatment:** Remove the medium from the wells and add 100 μ L of the 2x **K145** working solutions to the respective wells in triplicate. Add 100 μ L of medium with vehicle to the control wells.
- **Incubation:** Incubate the plate for 48-72 hours at 37°C, 5% CO₂. The incubation time should be optimized for the specific cell line.

- MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.[7]
- Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.[5]
- Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly with a pipette to dissolve the crystals.[7]
- Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

Data Analysis:

- Average the triplicate absorbance readings for each concentration.
- Subtract the average absorbance of the blank (medium only) wells.
- Calculate the percentage of cell viability for each concentration relative to the vehicle control: $(\text{Abs_treated} / \text{Abs_control}) * 100$.
- Plot the percentage of viability against the log of the **K145** concentration and use non-linear regression (log(inhibitor) vs. response) to determine the IC50 value.

Protocol 2: Apoptosis Assessment by Annexin V/PI Staining

This protocol uses Annexin V-FITC and Propidium Iodide (PI) staining to quantify apoptosis induced by **K145**.

Materials:

- **K145**-treated and control cells
- Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, PI, and Binding Buffer) [8]
- Flow cytometer
- PBS

Procedure:

- Cell Treatment: Seed cells in 6-well plates and treat with **K145** at 1x and 2x the predetermined IC50 concentration for 24-48 hours. Include a vehicle-treated control group.
- Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize, combine with the supernatant, and wash with complete medium.
- Cell Counting: Centrifuge the cell suspension at 300 x g for 5 minutes, discard the supernatant, and resuspend in cold PBS. Count the cells.
- Staining: Aliquot $1-5 \times 10^5$ cells per tube. Centrifuge and resuspend the cell pellet in 100 μ L of 1x Binding Buffer.
- Add 5 μ L of Annexin V-FITC and 5 μ L of PI solution to the cells.
- Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Dilution: Add 400 μ L of 1x Binding Buffer to each tube.
- Flow Cytometry: Analyze the samples immediately by flow cytometry.^[9] Live cells will be Annexin V(-) / PI(-), early apoptotic cells will be Annexin V(+) / PI(-), and late apoptotic/necrotic cells will be Annexin V(+) / PI(+).

Protocol 3: Western Blot Analysis of ERK and Akt Pathways

This protocol is for analyzing the phosphorylation status of key proteins in the ERK and Akt pathways following **K145** treatment.^[10]

Materials:

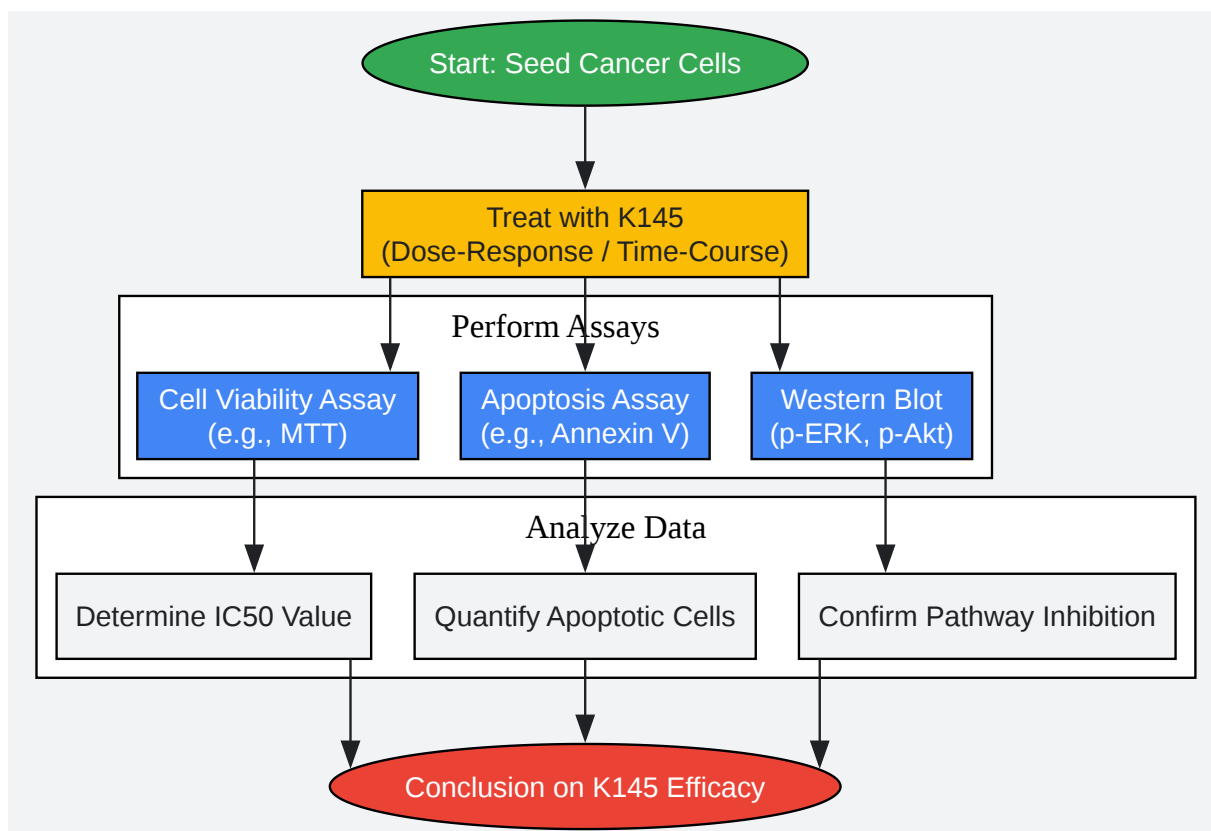
- **K145**-treated and control cell lysates
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA Protein Assay Kit

- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-Akt (Ser473), anti-total-Akt, and anti- β -actin.
- HRP-conjugated secondary antibody
- Chemiluminescent substrate (ECL)
- Imaging system

Procedure:

- Cell Lysis: Treat cells with **K145** at the IC50 concentration for various time points (e.g., 0, 6, 12, 24 hours). Wash cells with cold PBS and lyse with RIPA buffer.
- Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
- SDS-PAGE: Load 20-40 μ g of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.
- Protein Transfer: Transfer the separated proteins to a PVDF membrane.
- Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
- Washing: Wash the membrane three times with TBST for 10 minutes each.
- Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

- Washing: Repeat the washing step.
- Detection: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
- Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels. Use β -actin as a loading control.



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Caption: General experimental workflow for characterizing the in vitro anticancer effects of **K145**.

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- To cite this document: BenchChem. [Application Notes: K145, a Selective Sphingosine Kinase-2 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b560086#recommended-k145-concentration-for-cancer-cell-lines]

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